Enhanced Allosteric Agonist Potency in cAMP Assay Compared to GAT593 and GAT211
GAT591 acts as a more potent CB1R allosteric agonist than its closest analog GAT593 and the prototype GAT211. In a cell-based cAMP inhibition assay (CHO-hCB1R), GAT591 exhibited an EC50 of 4.1 nM, which is an 11-fold improvement over GAT593 (EC50 = 45 nM) and a 13-fold improvement over GAT211 (EC50 = 52 nM) [1]. This demonstrates a significant enhancement in functional potency for Gαi/o-mediated signaling.
| Evidence Dimension | Allosteric agonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | EC50 = 4.1 nM (95% CI: 0.68–18 nM) |
| Comparator Or Baseline | GAT593: EC50 = 45 nM (95% CI: 24–83 nM); GAT211: EC50 = 52 nM (95% CI: 17–210 nM) |
| Quantified Difference | 11-fold more potent than GAT593; 13-fold more potent than GAT211 |
| Conditions | DiscoveRx HitHunter assay, CHO cells expressing human CB1R, 30 min treatment, FSK-stimulated cAMP |
Why This Matters
The higher agonist potency allows for lower effective concentrations, which is a critical factor for in vitro assay design and for reducing potential off-target effects at higher doses.
- [1] McElroy DL, Roebuck AJ, Scott GA, et al. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg. IBRO Neurosci Rep. 2022;12:121-130. PMID: 35128516. View Source
